

Commercial suppliers and availability of Propyphenazone-d3.

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | Propyphenazone-d3 | |
| Cat. No.: | B15611288 | Get Quote |

Propyphenazone-d3: A Technical Guide for Researchers

An In-depth Overview of Commercial Availability, and Applications in Research and Development

Propyphenazone-d3, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Propyphenazone, serves as a critical tool for researchers, scientists, and drug development professionals. Its primary utility lies in its application as an internal standard for highly accurate and precise quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The stable isotope label allows for clear differentiation from the unlabeled drug, enabling robust pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of its commercial availability, key experimental protocols, and the biological pathways it influences.

Commercial Suppliers and Availability

Propyphenazone-d3 is available from a range of specialized chemical suppliers. The products are typically intended for research use only. Key quantitative data from various suppliers are summarized in the table below for easy comparison.

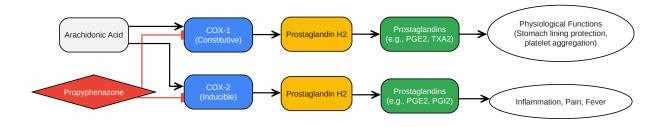


| Supplier | Catalog Number (Example) | Purity/Isotopic Enrichment | Available Quantities |
|----------------|-----------------------------|---|--------------------------------|
| Invivochem | V74842 | ≥98% chemical purity | Contact for details |
| MedchemExpress | HY-A0273S | 99.0% chemical purity | 1mg, 5mg, 10mg, 50mg, 100mg |
| LGC Standards | CDN-D-6718 | 99 atom % D, min 98% chemical purity | 5mg, 10mg |
| C/D/N Isotopes | D-6718 | 99 atom % D | 5mg, 10mg |
| Cymit Química | 3U-D6718 | 99 atom % D | 5mg, 10mg |
| TR-P838381 | Not specified | 5mg, 10mg | |

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Propyphenazone, the parent compound of **Propyphenazone-d3**, exerts its analgesic, antipyretic, and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. It is a non-selective inhibitor of both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The following diagram illustrates the Cyclooxygenase (COX) signaling pathway and the inhibitory action of Propyphenazone.





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Cyclooxygenase (COX) Signaling Pathway and Propyphenazone Inhibition.

Experimental Protocols

Propyphenazone-d3 is instrumental in various experimental settings, primarily in drug metabolism and pharmacokinetic (DMPK) studies. Below are detailed methodologies for key experiments.

Quantification of Propyphenazone in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of propyphenazone in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis with **Propyphenazone-d3** as an internal standard.

- 1. Materials and Reagents:
- Propyphenazone analytical standard
- Propyphenazone-d3 (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Human plasma (drug-free)
- 2. Stock and Working Solutions Preparation:
- Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve propyphenazone and Propyphenazone-d3 in methanol.
- Working Standard Solutions: Serially dilute the propyphenazone primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.







 Internal Standard Working Solution (100 ng/mL): Dilute the Propyphenazone-d3 primary stock solution with the same diluent.

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